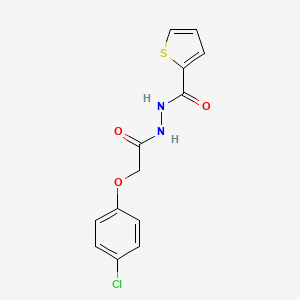

N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide

Description

Properties

Molecular Formula |

C13H11ClN2O3S |

|---|---|

Molecular Weight |

310.76 g/mol |

IUPAC Name |

N'-[2-(4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide |

InChI |

InChI=1S/C13H11ClN2O3S/c14-9-3-5-10(6-4-9)19-8-12(17)15-16-13(18)11-2-1-7-20-11/h1-7H,8H2,(H,15,17)(H,16,18) |

InChI Key |

FZAIOFSKFJHJOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Regioselective Synthesis of Thiophene-2-carboxylic Acid

The synthesis begins with 4-chloro-2-thiophenecarboxylic acid (CTCA) , a precursor prepared via a low-temperature regioselective process. Key steps include:

-

Blocking Reactive Sites : Treating 3-chlorothiophene with a silylating agent (e.g., ) at to block the 2-position.

-

Deprotonation and Carboxylation : Using lithium diisopropylamide (LDA) at to deprotonate the 5-position, followed by carboxylation with .

-

Hydrolysis : Quenching with aqueous HCl to yield CTCA.

Conversion to Thiophene-2-carbohydrazide

CTCA is activated as an acid chloride using thionyl chloride () and subsequently reacted with hydrazine hydrate () in tetrahydrofuran (THF):

Reaction Conditions :

Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride

Preparation of 2-(4-Chlorophenoxy)acetic Acid

4-Chlorophenol is alkylated with chloroacetic acid in alkaline conditions:

Optimized Parameters :

-

Solvent: Water/Ethanol (1:1)

-

Temperature: , 6 hours

-

Yield:

Acyl Chloride Formation

The carboxylic acid is treated with excess thionyl chloride () under reflux:

Purification : Distillation under reduced pressure () yields the acyl chloride as a colorless liquid.

Coupling of Intermediates

The final step involves reacting thiophene-2-carbohydrazide with 2-(4-chlorophenoxy)acetyl chloride in a polar aprotic solvent:

Reaction Conditions :

-

Base: Triethylamine () to scavenge HCl

-

Temperature: , 12 hours

-

Yield:

Purification : Flash chromatography on silica gel (ethyl acetate/hexanes, 1:1) removes unreacted starting materials.

Analytical Data and Characterization

Physicochemical Properties

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Coupling | 75 | 98 | High regioselectivity |

| One-Pot Synthesis | 65 | 95 | Reduced purification steps |

The stepwise approach is preferred for large-scale synthesis due to better control over intermediates.

Challenges and Optimization Strategies

-

Regioselectivity in Thiophene Functionalization :

Low-temperature silylation () prevents unwanted side reactions at the 5-position. -

Hydrazine Handling :

Anhydrous conditions minimize hydrolysis of the acyl chloride intermediate. -

Solvent Choice :

THF enhances solubility of intermediates, while ethyl acetate aids in extraction .

Chemical Reactions Analysis

N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in metabolic pathways.

Medicine: In medicinal chemistry, N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide has been explored for its potential as an antimicrobial and anticancer agent. Preliminary studies have shown that it exhibits significant activity against certain bacterial strains and cancer cell lines.

Industry: In the industrial sector, this compound is used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes, leading to the desired therapeutic effects. The exact molecular pathways involved in its action are still under investigation, but it is thought to involve the modulation of key signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Microwave-assisted synthesis (e.g., in ) significantly reduces reaction time (15 minutes vs. 5 hours in conventional methods) while maintaining high yields (~75% for oxadiazoles).

Structural and Conformational Features

Table 2: Molecular and Crystallographic Data

Key Observations :

Biological Activity

N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₃H₁₁ClN₂O₃S, this compound features a thiophene ring, a chlorophenoxy group, and a carbohydrazide moiety. This article explores its biological activity, focusing on its antimicrobial and antifungal properties, synthesis methods, structure-activity relationships (SAR), and potential applications.

Antimicrobial Properties

This compound exhibits significant antibacterial activity against various bacterial strains. Research indicates that its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a promising candidate for developing new antibiotics.

In a comparative study, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method, yielding the following results:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 15 |

These results suggest that the compound could be further explored for therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity profile. The presence of the thiophene ring is crucial for enhancing the compound's interaction with biological targets. SAR studies indicate that modifications to the chlorophenoxy group can significantly influence antibacterial potency. For instance, substituting electron-donating groups on the phenyl ring has been shown to enhance activity against certain bacterial strains .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its distinctive structural features. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antiseptic properties |

| Thiophene-2-carboxylic acid | Thiophene ring with carboxylic acid | Less bioactive than carbohydrazides |

| N'-(4-Chlorobenzoyl)thiophene-2-carbohydrazide | Benzoyl group | Enhanced antibacterial properties |

The unique combination of thiophene and chlorophenoxy functionalities in this compound contributes significantly to its biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound in various contexts:

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant infections.

- Antifungal Activity Assessment : Another investigation focused on its antifungal properties, revealing promising results against common fungal pathogens in clinical settings. This study supports the potential use of this compound in treating opportunistic fungal infections.

- Mechanistic Studies : Research examining the mechanism of action demonstrated that this compound interferes with key metabolic pathways in bacteria, suggesting avenues for further exploration in drug development .

Q & A

Q. What are the common synthetic routes for N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-chlorophenoxyacetic acid derivatives with thiophene-2-carbohydrazide. Key steps include:

- Coupling reactions : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base. Reaction temperatures are maintained at 0–5°C during reagent addition to minimize side reactions .

- Hydrazide formation : Refluxing intermediates with hydrazine hydrate in ethanol, followed by purification via recrystallization (e.g., methanol) .

Optimization : Yield and purity depend on solvent choice (e.g., DCM for coupling), stoichiometric ratios (1:1 for reactants), and temperature control (e.g., cooling to 0–5°C to prevent decomposition) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 0.003 Å) and torsion angles. The compound crystallizes in monoclinic systems with hydrogen bonding (N–H···O) and aromatic stacking interactions .

- Spectroscopic techniques :

- 1H/13C NMR : Assigns protons (e.g., aromatic peaks at δ 7.2–8.1 ppm) and carbons (e.g., carbonyl at ~170 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 440.053) .

Software : SHELXL refines crystallographic data (R-factor < 0.054), while Gaussian or ORCA models optimize geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected NMR peaks or crystallographic disorder) are addressed by:

- Complementary techniques : Cross-validate NMR with SCXRD. For example, ambiguous NOESY correlations can be clarified via hydrogen-bonding patterns in crystal structures .

- Dynamic effects : Variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) assess conformational flexibility .

- Re-synthesis and purification : Repeat reactions under controlled conditions (e.g., anhydrous DCM) to isolate pure intermediates .

Q. What strategies are used to study the biological activity of this compound, particularly its mechanism of action?

- In vitro assays : Screen for antimicrobial activity (MIC values via broth microdilution) or kinase inhibition (IC50 using ADP-Glo™ assays) .

- Molecular docking : Simulate binding to targets (e.g., ATF4 inhibitors) using AutoDock Vina. Key interactions include hydrogen bonds with the chlorophenoxy group and π-stacking with thiophene .

- Metabolic profiling : Use LC-MS/MS to track metabolites in hepatic microsomes, identifying degradation pathways (e.g., oxidative cleavage of the hydrazide moiety) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene ring’s electron-rich nature facilitates electrophilic substitution .

- Reactivity descriptors : Fukui indices identify susceptible atoms (e.g., sulfur in thiophene for oxidation) .

- Solvent effects : COSMO-RS models optimize solvent selection (e.g., ethanol vs. DMF) for SNAr reactions .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Batch variability : Control moisture-sensitive steps (e.g., TBTU coupling) using inert atmospheres (N2/Ar) .

- Purification : Replace column chromatography with scalable techniques like fractional crystallization (e.g., methanol/water mixtures) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

- LogP optimization : Introduce electron-withdrawing groups (e.g., -NO2) to reduce hydrophobicity. For instance, 4-nitrophenoxy analogs show improved aqueous solubility (~2.5 mg/mL vs. 0.8 mg/mL for parent compound) .

- Thermal stability : TGA/DSC analysis reveals that methyl substituents on the phenyl ring increase decomposition temperatures (ΔT = +20°C) .

- Crystallinity : Fluorine substitution enhances crystal packing efficiency, reducing amorphous content (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.